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Compound of Interest

Compound Name: 9-Bromo-9-phenylfluorene

Cat. No.: B018599 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and

synthesis of 9-Bromo-9-phenylfluorene (C₁₉H₁₃Br), a key reagent in organic synthesis,

particularly recognized for its role as a bulky amine-protecting group.[1][2][3] The following

sections detail its characteristic spectroscopic data, a reliable experimental protocol for its

preparation, and a visualization of its primary application in chemical synthesis.

Spectroscopic Data
The spectroscopic data for 9-Bromo-9-phenylfluorene is summarized below. The data has

been compiled from verified sources to ensure accuracy and reliability for research and

development applications. While ¹³C NMR, Infrared, and UV-Vis data are well-documented,

detailed experimental data for ¹H NMR (including chemical shifts and coupling constants) and

mass spectrometry fragmentation are not readily available in publicly accessible literature.

Table 1: Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry Data
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Parameter Data Type Value
Source
Solvent/Conditions

¹³C NMR Chemical Shifts (δ)

67.5, 120.3, 126.1,

127.4, 128.0, 128.3,

128.5, 129.0, 138.1,

141.1, 149.6 ppm

CDCl₃

¹H NMR
Data not available in

searched resources.

Mass Spectrometry Molecular Weight 321.21 g/mol -

Monoisotopic Mass 320.02006 Da Computed

Fragmentation Pattern

(m/z)

Data not available in

searched resources.

Table 2: Infrared (IR) and Ultraviolet-Visible (UV-Vis)
Spectroscopy Data

Spectroscopy Type Parameter Value
Source
Solvent/Conditions

IR
Absorption Peaks

(cm⁻¹)

3060 (m), 3000 (m),

1600 (w), 1485 (m),

1445 (s), 1150 (m),

830 (w), 690 (m), 620

(m)

CHCl₃

UV-Vis
λ_max_ (nm) [ε

(M⁻¹cm⁻¹)]

310[4], 276, 238, 230,

213
Ethanol

Experimental Protocols
The following protocols are based on a verified procedure from Organic Syntheses.[1]

Synthesis of 9-Bromo-9-phenylfluorene from 9-Phenyl-9-
fluorenol
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This procedure details the conversion of 9-phenyl-9-fluorenol to 9-bromo-9-phenylfluorene
via treatment with hydrobromic acid.

Materials and Equipment:

9-Phenyl-9-fluorenol

Toluene

48% Aqueous hydrobromic acid (HBr)

Sodium sulfate (Na₂SO₄)

Ethyl acetate

Isooctane

Three-necked Morton flask (2-L) equipped with an overhead stirrer and a nitrogen-filled

balloon

Rotary evaporator

Procedure:

A solution of 9-phenyl-9-fluorenol in toluene (800 mL) is placed in the three-necked Morton

flask.

Aqueous hydrobromic acid (48%, 400 mL) is added to the flask.

The resulting two-phase mixture is stirred vigorously at room temperature (20–25°C) for 24

hours.

After the reaction period, the layers are separated. The aqueous layer is extracted with 400

mL of toluene.

The organic layers are combined and dried over anhydrous sodium sulfate.

The mixture is filtered, and the filter cake is washed with ethyl acetate (2 x 50 mL).
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The combined organic filtrate and washings are concentrated on a rotary evaporator to yield

a yellow solid.

The crude product is recrystallized from isooctane (approximately 1.25 L) to afford light-

yellow, lustrous flakes of 9-bromo-9-phenylfluorene.[1]

Acquisition of Spectroscopic Data
¹³C NMR: Spectra are recorded on a 400 MHz spectrometer using deuterated chloroform

(CDCl₃) as the solvent.[1]

IR: Infrared spectra are obtained using a chloroform (CHCl₃) solution.[1]

UV-Vis: Ultraviolet-visible spectra are measured in ethanol.[1]

Core Application: Amine Protection Workflow
9-Bromo-9-phenylfluorene is frequently used to introduce the 9-phenylfluoren-9-yl (Pf)

protecting group to primary and secondary amines, particularly in the synthesis of amino acids

and peptides. The bulkiness of the Pf group provides steric protection. The following diagram

illustrates the general workflow for this protection reaction.

Workflow for Amine Protection using 9-Bromo-9-phenylfluorene
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Caption: General workflow for the protection of an amine using 9-Bromo-9-phenylfluorene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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